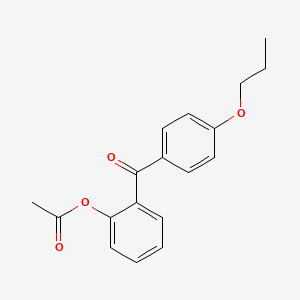

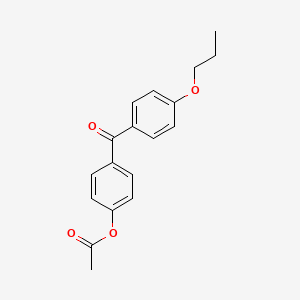

4-Acetoxy-4'-propoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

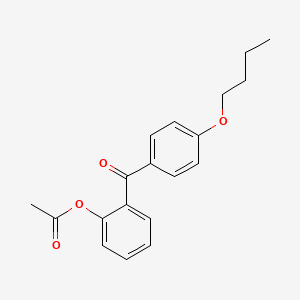

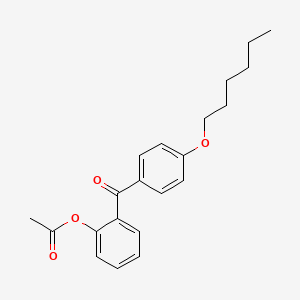

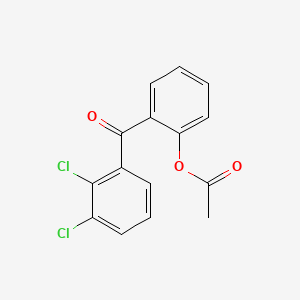

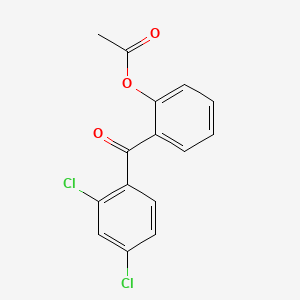

4-Acetoxy-4’-propoxybenzophenone is a chemical compound with the IUPAC name 4-(4-propoxybenzoyl)phenyl acetate . It has a molecular weight of 298.34 .

Molecular Structure Analysis

The InChI code for 4-Acetoxy-4’-propoxybenzophenone is 1S/C18H18O4/c1-3-12-21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(2)19/h4-11H,3,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Photostabilizers in Polymer Protection

4-Acetoxy-4’-propoxybenzophenone: is utilized as a photostabilizer in polymers to prevent degradation caused by UV radiation. This compound helps in preserving the integrity of polymers like polystyrene, which are prone to yellowing and embrittlement when exposed to sunlight . By acting as a UV absorber, it extends the material’s lifespan and maintains its mechanical properties.

Sunscreen Agents in Dermatological Products

In the field of dermatology, 4-Acetoxy-4’-propoxybenzophenone serves as an ingredient in sunscreen formulations. It protects the skin from harmful UV rays that can cause photoaging, DNA damage, and increase the risk of skin cancer . Its ability to absorb and block UV radiation makes it a valuable component in sun protection products.

Pharmaceutical Synthesis

This compound is also significant in pharmaceutical synthesis, particularly in the production of antibiotics such as carbapenem and penem . Its structural versatility allows for the creation of various antibiotic derivatives, contributing to the development of new treatments for bacterial infections.

Research on Degradation and Aging of Polymers

4-Acetoxy-4’-propoxybenzophenone: is used in research focused on the degradation and aging of polymers. Studies involving this compound help in understanding the mechanisms of polymer degradation and in developing materials with pre-programmed lifetimes .

Development of New Photoprotective Materials

The compound’s properties are being explored for the development of new photoprotective materials. Its effectiveness as a photostabilizer can lead to innovations in materials that require stability under exposure to light and heat .

Reference Standards in Analytical Testing

Lastly, 4-Acetoxy-4’-propoxybenzophenone is employed as a reference standard in analytical testing for pharmaceuticals . Its purity and stability make it an ideal standard for ensuring the accuracy of analytical methods and results.

Safety and Hazards

Wirkmechanismus

Mode of Action

Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through a nucleophilic addition mechanism . In such reactions, the oxygen atom can act as a nucleophile, competing with nitrogen. Reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Eigenschaften

IUPAC Name |

[4-(4-propoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-12-21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(2)19/h4-11H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRAOSQANLZXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641719 |

Source

|

| Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-85-1 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.